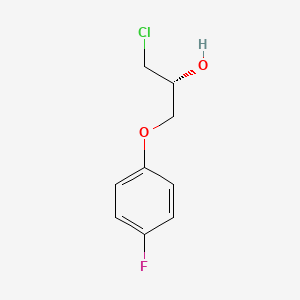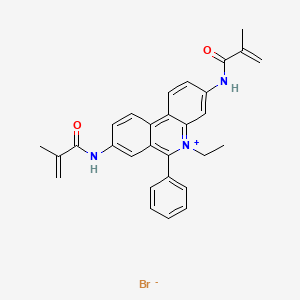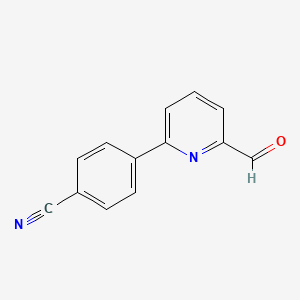![molecular formula C13H18ClNO3 B1602509 tert-butyl N-[2-(4-chlorophenyl)-2-hydroxyethyl]carbamate CAS No. 864539-93-5](/img/structure/B1602509.png)
tert-butyl N-[2-(4-chlorophenyl)-2-hydroxyethyl]carbamate
Descripción general
Descripción
Tert-butyl N-[2-(4-chlorophenyl)-2-hydroxyethyl]carbamate, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It is widely used in scientific research as a tool compound to study the physiological and biochemical effects of beta-2 adrenergic receptor signaling.
Mecanismo De Acción
Tert-butyl N-[2-(4-chlorophenyl)-2-hydroxyethyl]carbamate acts as a selective beta-2 adrenergic receptor antagonist. It binds to the beta-2 adrenergic receptor and blocks the binding of beta-2 adrenergic receptor agonists such as epinephrine and norepinephrine. This leads to a decrease in the activation of the beta-2 adrenergic receptor signaling pathway and a reduction in the physiological effects mediated by this pathway.
Biochemical and Physiological Effects:
Tert-butyl N-[2-(4-chlorophenyl)-2-hydroxyethyl]carbamate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit smooth muscle relaxation, bronchodilation, and glucose metabolism mediated by beta-2 adrenergic receptor signaling. It has also been shown to reduce the release of insulin from pancreatic beta cells and inhibit lipolysis in adipose tissue.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl N-[2-(4-chlorophenyl)-2-hydroxyethyl]carbamate is a widely used tool compound in scientific research. Its selective inhibition of beta-2 adrenergic receptor signaling makes it an important tool for investigating the role of beta-2 adrenergic receptors in various physiological processes. However, its use is limited by its selectivity for beta-2 adrenergic receptors and its potential off-target effects on other adrenergic receptors.
Direcciones Futuras
There are several future directions for research involving tert-butyl N-[2-(4-chlorophenyl)-2-hydroxyethyl]carbamate. One direction is to investigate the role of beta-2 adrenergic receptors in the regulation of glucose metabolism and insulin secretion in the context of metabolic disorders such as diabetes. Another direction is to study the effects of beta-2 adrenergic receptor signaling on immune cells and inflammation. Finally, the development of more selective and potent beta-2 adrenergic receptor antagonists could lead to the development of new therapeutics for diseases such as asthma and chronic obstructive pulmonary disease.
Aplicaciones Científicas De Investigación
Tert-butyl N-[2-(4-chlorophenyl)-2-hydroxyethyl]carbamate is widely used in scientific research as a tool compound to study the physiological and biochemical effects of beta-2 adrenergic receptor signaling. It is used to investigate the role of beta-2 adrenergic receptors in various physiological processes such as smooth muscle relaxation, bronchodilation, and glucose metabolism. It is also used to study the effects of beta-2 adrenergic receptor agonists and antagonists on these physiological processes.
Propiedades
IUPAC Name |
tert-butyl N-[2-(4-chlorophenyl)-2-hydroxyethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(17)15-8-11(16)9-4-6-10(14)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLKQPJDVIZOOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585651 | |
| Record name | tert-Butyl [2-(4-chlorophenyl)-2-hydroxyethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-2-(4-chlorophenyl)-2-hydroxyethanamine | |
CAS RN |
864539-93-5 | |
| Record name | tert-Butyl [2-(4-chlorophenyl)-2-hydroxyethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-Furyl{[2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)ethyl]amino}acetic acid](/img/structure/B1602439.png)



